1-[(Diethylamino)acetyl]pyrrolidin-2-one
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Overview
Description
1-[(Diethylamino)acetyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly used as versatile synthons in organic synthesis due to their rich reactivity .
Preparation Methods
The synthesis of 1-[(Diethylamino)acetyl]pyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Industrial production methods often involve the ring expansion of β-lactams or cyclopropylamides .
Chemical Reactions Analysis
1-[(Diethylamino)acetyl]pyrrolidin-2-one undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: Common reagents used in substitution reactions include halogens and other electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Diethylamino)acetyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(Diethylamino)acetyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-[(Diethylamino)acetyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: This compound shares a similar core structure but lacks the diethylaminoacetyl group.
1-Vinylpyrrolidin-2-one: This compound has a vinyl group attached to the nitrogen atom, giving it different chemical properties.
3-Iodopyrroles: These compounds have an iodine atom attached to the pyrrole ring, which significantly alters their reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other pyrrolidinone derivatives .
Properties
Molecular Formula |
C10H18N2O2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-[2-(diethylamino)acetyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H18N2O2/c1-3-11(4-2)8-10(14)12-7-5-6-9(12)13/h3-8H2,1-2H3 |
InChI Key |
CZAPYALYGFSGGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)N1CCCC1=O |
Origin of Product |
United States |
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